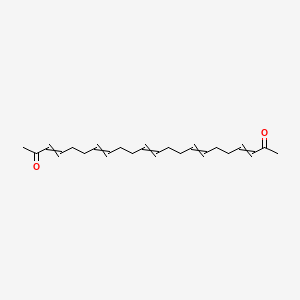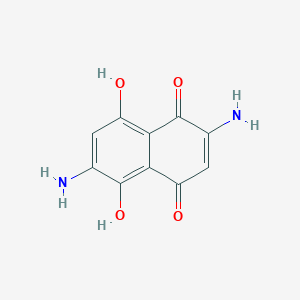
6-Chloro-3,7-dimethylocta-1,7-dien-3-ol;propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-3,7-dimethylocta-1,7-dien-3-ol;propanoic acid is a chemical compound with the molecular formula C13H22ClO2. This compound is known for its unique structure, which includes a chloro group, two methyl groups, and a propanoic acid moiety. It is used in various scientific research applications due to its interesting chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3,7-dimethylocta-1,7-dien-3-ol;propanoic acid typically involves the esterification of linalool with propanoic acid. The reaction is carried out in the presence of an inorganic acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous feeding of linalool and propanoic acid into a reactor, where the esterification reaction takes place. The product is then separated and purified using industrial-scale distillation columns .
化学反应分析
Types of Reactions
6-Chloro-3,7-dimethylocta-1,7-dien-3-ol;propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloro group can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of hydroxyl or amino derivatives.
科学研究应用
6-Chloro-3,7-dimethylocta-1,7-dien-3-ol;propanoic acid is utilized in various scientific research fields, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
作用机制
The mechanism of action of 6-Chloro-3,7-dimethylocta-1,7-dien-3-ol;propanoic acid involves its interaction with specific molecular targets and pathways. The chloro group and the propanoic acid moiety play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
相似化合物的比较
Similar Compounds
Linalool: A related compound with a similar structure but without the chloro group.
Geraniol: Another similar compound with a hydroxyl group instead of the chloro group.
Citronellol: A compound with a similar carbon skeleton but different functional groups.
Uniqueness
6-Chloro-3,7-dimethylocta-1,7-dien-3-ol;propanoic acid is unique due to the presence of the chloro group and the propanoic acid moiety, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications .
属性
CAS 编号 |
562107-61-3 |
|---|---|
分子式 |
C13H23ClO3 |
分子量 |
262.77 g/mol |
IUPAC 名称 |
6-chloro-3,7-dimethylocta-1,7-dien-3-ol;propanoic acid |
InChI |
InChI=1S/C10H17ClO.C3H6O2/c1-5-10(4,12)7-6-9(11)8(2)3;1-2-3(4)5/h5,9,12H,1-2,6-7H2,3-4H3;2H2,1H3,(H,4,5) |
InChI 键 |
XMYVIALGIJGJLH-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)O.CC(=C)C(CCC(C)(C=C)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Phosphonium, triphenyl[[5-(trimethylsilyl)-3-furanyl]methyl]-, bromide](/img/structure/B14235288.png)
![N-Hydroxy-2-[(4-phenoxybenzene-1-sulfonyl)methyl]benzamide](/img/structure/B14235292.png)
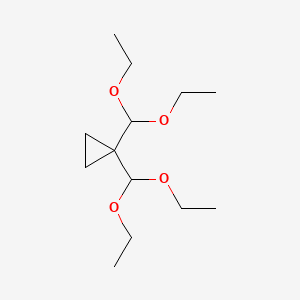
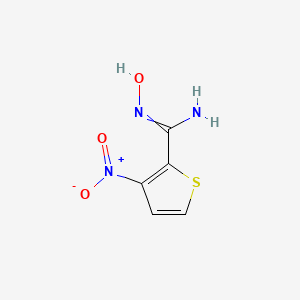
![5,9-diazatricyclo[5.4.0.02,5]undeca-1,3,6,8,10-pentaene](/img/structure/B14235302.png)
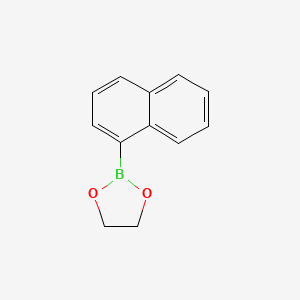
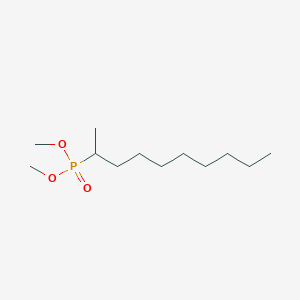
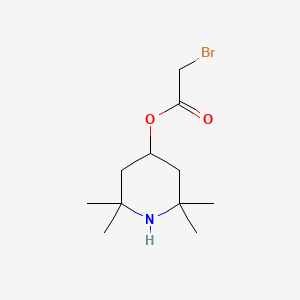
![10-[(3,7-Dimethyloct-6-en-1-yl)oxy]decyl thiocyanate](/img/structure/B14235330.png)
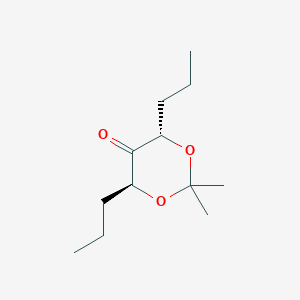
![Ethyl [5-(2-aminopyridin-4-yl)-4-(3-chlorophenyl)-1,3-thiazol-2-yl]acetate](/img/structure/B14235348.png)
![2-[[(2R)-2-(7-carbamimidoylnaphthalen-2-yl)-5-(1-ethanimidoylpiperidin-4-yl)oxy-2,3-dihydroindol-1-yl]sulfonyl]acetic acid;dihydrochloride](/img/structure/B14235358.png)
